molecular formula C11H14ClN B13347053 (R)-2-(4-Chloro-3-methylphenyl)pyrrolidine

(R)-2-(4-Chloro-3-methylphenyl)pyrrolidine

Cat. No.: B13347053
M. Wt: 195.69 g/mol
InChI Key: UBQOYOWWVWPKJE-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(4-Chloro-3-methylphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted at the second position by a 4-chloro-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Chloro-3-methylphenyl)pyrrolidine typically involves the reaction of 4-chloro-3-methylbenzaldehyde with pyrrolidine under specific conditions. One common method involves the use of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-Chloro-3-methylphenyl)pyrrolidine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Chloro-3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Nucleophiles such as sodium azide or thiourea in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-Chloro-3-methylphenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of interest for the development of new drugs.

Medicine

In medicinal chemistry, ®-2-(4-Chloro-3-methylphenyl)pyrrolidine is explored for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique structure allows for the development of products with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(4-Chloro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-Chloro-3-methylphenyl)pyrrolidine: The enantiomer of the compound, with similar chemical properties but different biological activity.

    4-Chloro-3-methylphenyl isocyanate: A related compound used in the synthesis of various organic molecules.

    3-(4-Chloro-3-methylphenyl)propionic acid: Another related compound with different functional groups and applications.

Uniqueness

®-2-(4-Chloro-3-methylphenyl)pyrrolidine is unique due to its chiral nature and specific substitution pattern. This makes it valuable in enantioselective synthesis and as a potential pharmacological agent.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

(2R)-2-(4-chloro-3-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1

InChI Key

UBQOYOWWVWPKJE-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H]2CCCN2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCN2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.